Flutamide
Overview
Description
Flutamide is an antiandrogen used for locally confined stage B2-C and D-2 metastatic prostate carcinoma . It belongs to the group of medicines called antiandrogens and works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells .
Molecular Structure Analysis
Flutamide has a nitroaromatic chemical structure . The compound is a buff to yellow powder with a molecular weight of 276.22 .Chemical Reactions Analysis
Flutamide undergoes extensive first-pass metabolism in the liver with the production of several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) . The analytical procedure involves the conversion of Flutamide to a free base form of flutamide by reduction, treatment with acetylacetone to obtain a Schiff base .Physical And Chemical Properties Analysis
Flutamide is a weak nonsteroidal, antiandrogen with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .Scientific Research Applications
Interaction with DNA
- Flutamide interferes with DNA in rapidly growing cells, preventing their reproduction. Research has focused on its interaction with DNA, revealing that it intercalates between double-stranded DNA bases. This interaction helps in determining concentrations of DNA and has implications in chemotherapeutic applications (Temerk & Ibrahim, 2015).
Mechanism of Action
- As a potent nonsteroidal antiandrogen, Flutamide's mechanism of action involves blocking endogenous and exogenous testosterone, as well as inhibiting testosterone-stimulated prostatic DNA synthesis. It can also inhibit prostatic nuclear uptake of androgen, confirming its antiandrogenic properties (Sufrin & Coffey, 1976).
Bioactivation and Hepatotoxicity
- Flutamide's bioactivation and its link to hepatotoxicity are subjects of extensive research. Studies have identified specific metabolites and the enzymes responsible for its metabolism in the human liver. Understanding these pathways is crucial for comprehending flutamide-induced hepatotoxicity (Kang et al., 2008).
Analytical Detection and Characterization
- Flutamide has been studied for its electrochemical properties, facilitating new methods for its quantitative determination in pharmaceutical forms. This includes advanced techniques like electrospray ionization mass spectrometry and HPLC, contributing to better understanding and detection of Flutamide in various forms (Álvarez-Lueje et al., 1998).
Therapeutic Applications and Delivery
- The development of novel drug delivery systems, such as solid lipid nanoparticles, for Flutamide targets specific conditions like androgenic alopecia. Such systems aim to maximize the therapeutic benefits while minimizing systemic side effects (Hamishehkar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032004 | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |
Record name | SID49675006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
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Product Name |
Flutamide | |
CAS RN |
13311-84-7 | |
Record name | Flutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flutamide [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847 | |
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Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
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Record name | flutamide | |
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Record name | flutamide | |
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Record name | flutamide | |
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Record name | Flutamide | |
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Record name | Flutamide | |
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Record name | FLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |
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Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.5-112.5, 111 - 113 °C | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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